molecular formula C11H17N5S B12937051 6-(Methylsulfanyl)-9-pentyl-9H-purin-2-amine CAS No. 105959-97-5

6-(Methylsulfanyl)-9-pentyl-9H-purin-2-amine

Cat. No.: B12937051
CAS No.: 105959-97-5
M. Wt: 251.35 g/mol
InChI Key: XQJXVFZBLQJWRB-UHFFFAOYSA-N
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Description

6-(Methylthio)-9-pentyl-9H-purin-2-amine is a compound belonging to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a methylthio group at the 6-position and a pentyl group at the 9-position of the purine ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylthio)-9-pentyl-9H-purin-2-amine typically involves the alkylation of 6-thiopurine derivatives. One common method is the reaction of 6-thiopurine with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)-9-pentyl-9H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride, particularly targeting the purine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 6-position where the methylthio group is located.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, bases like potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various alkylated or arylated purine derivatives.

Scientific Research Applications

6-(Methylthio)-9-pentyl-9H-purin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Methylthio)-9-pentyl-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis and metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis, which can result in cell cycle arrest and apoptosis in rapidly dividing cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylthio)-9-pentyl-9H-purin-2-amine is unique due to the presence of both the methylthio and pentyl groups, which can influence its solubility, reactivity, and biological activity. These structural features may confer distinct pharmacokinetic and pharmacodynamic properties compared to other thiopurine derivatives.

Properties

CAS No.

105959-97-5

Molecular Formula

C11H17N5S

Molecular Weight

251.35 g/mol

IUPAC Name

6-methylsulfanyl-9-pentylpurin-2-amine

InChI

InChI=1S/C11H17N5S/c1-3-4-5-6-16-7-13-8-9(16)14-11(12)15-10(8)17-2/h7H,3-6H2,1-2H3,(H2,12,14,15)

InChI Key

XQJXVFZBLQJWRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=NC2=C1N=C(N=C2SC)N

Origin of Product

United States

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